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Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385

Technical Guide: 4-(2,4-Dimethylphenyl)-1-
butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(2,4-
Dimethylphenyl)-1-butene, including its chemical identifiers, physical properties, and a
plausible synthetic route. Due to the limited availability of experimental data in public
databases, this guide also presents predicted spectroscopic data to aid in the characterization
of this compound. A logical workflow for its synthesis is provided in a diagrammatic format. This
document is intended to serve as a foundational resource for researchers interested in the
synthesis and potential applications of substituted aryl butenes.

Chemical Identification and Properties

4-(2,4-Dimethylphenyl)-1-butene is an aromatic hydrocarbon. Its identification details and
computed physical properties are summarized below.
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Identifier Value

IUPAC Name 1-but-3-enyl-2,4-dimethylbenzene[1]
CAS Number 190974-78-8[1]

Molecular Formula C12H16[1]

Molecular Weight 160.26 g/mol

Table 1: Chemical Identifiers for 4-(2,4-Dimethylphenyl)-1-butene

Property Value

Density 0.876 g/cm?3 (Predicted)

Boiling Point 225 °C at 760 mmHg (Predicted)
Refractive Index 1.507 (Predicted)

Flash Point 83.5 °C (Predicted)

Table 2: Predicted Physical Properties of 4-(2,4-Dimethylphenyl)-1-butene

Experimental Data (Predicted)

As of the date of this guide, experimental spectroscopic data for 4-(2,4-Dimethylphenyl)-1-
butene is not readily available in public repositories. The following tables present predicted
data based on the compound's structure, which can be used as a reference for
characterization.

Predicted *H NMR Spectral Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.05 d 1H Ar-H

6.95 d 1H Ar-H

6.90 S 1H Ar-H

5.85 m 1H -CH=CH:

5.00 m 2H -CH=CH:

2.65 t 2H Ar-CHz-

2.30 m 2H -CH2-CH=

2.25 S 3H Ar-CHs

2.20 S 3H Ar-CHs

Table 3: Predicted *H NMR Data (CDCls, 400 MHz)

Predicted *C NMR Spectral Data
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Chemical Shift (ppm) Assignment
138.5 Ar-C
136.0 Ar-C
135.5 -CH=CH:
131.0 Ar-CH
129.5 Ar-C
126.5 Ar-CH
1145 -CH=CH:
35.0 Ar-CHz-
33.0 -CH2-CH=
21.0 Ar-CHs
19.0 Ar-CHs

Table 4: Predicted 3C NMR Data (CDCls, 100 MHz)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm~?) Intensity Assignment

3075 Medium =C-H Stretch

2960-2850 Strong C-H Stretch (Alkyl)

1640 Medium C=C Stretch (Alkenyl)
1615, 1500 Medium-Strong C=C Stretch (Aromatic)
990, 910 Strong =C-H Bend (Out-of-plane)

Table 5: Predicted Key IR Absorptions

Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

160 40 [M]*

145 30 [M-CHs]*

119 100 [M-CsHs]* (Benzylic cleavage)

Table 6: Predicted Key Mass Spectrometry Fragments

Experimental Protocols

A specific, peer-reviewed synthesis protocol for 4-(2,4-Dimethylphenyl)-1-butene is not
currently available in the surveyed literature. However, a plausible and widely used method for
the synthesis of similar 4-aryl-1-butenes is the Grignard reaction. The following is a proposed
experimental protocol based on this established methodology.

Proposed Synthesis via Grighard Reaction

This protocol outlines the coupling of a 2,4-dimethylbenzyl Grignard reagent with allyl bromide.
Materials:

e 2,4-Dimethylbenzyl chloride

e Magnesium turnings

¢ lodine (crystal)

o Anhydrous diethyl ether or tetrahydrofuran (THF)

e Allyl bromide

» Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:
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e Preparation of the Grignard Reagent:

o In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an
inert atmosphere (e.g., nitrogen or argon).

o Add a solution of 2,4-dimethylbenzyl chloride in anhydrous diethyl ether dropwise to the
magnesium turnings.

o If the reaction does not initiate, gentle warming may be applied. Once initiated, the
addition should be controlled to maintain a gentle reflux.

o After the addition is complete, continue stirring the mixture at room temperature for an
additional hour to ensure complete formation of the Grignard reagent.

e Coupling Reaction:
o Cool the Grignard reagent solution in an ice bath.

o Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard
reagent with vigorous stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-3 hours.

o Work-up and Purification:

o Quench the reaction by slowly adding saturated aqueous NH4Cl solution while cooling the
flask in an ice bath.

o Separate the organic layer and extract the aqueous layer with diethyl ether.
o Combine the organic layers and wash with brine, then dry over anhydrous MgSOa.
o Filter the drying agent and concentrate the solvent under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel using a non-polar
eluent (e.g., hexanes) to yield pure 4-(2,4-Dimethylphenyl)-1-butene.
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Logical Workflow

Since no specific signaling pathways involving 4-(2,4-Dimethylphenyl)-1-butene have been
identified, the following diagram illustrates the proposed synthetic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065385#iupac-name-and-cas-number-for-4-2-4-
dimethylphenyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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